2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide
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Overview
Description
2-[5-(3,4-DIFLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE is a complex organic compound that features a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
The synthesis of 2-[5-(3,4-DIFLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-Difluorophenyl Group: This is achieved through a substitution reaction, where the difluorophenyl group is introduced to the core structure.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[5-(3,4-DIFLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as manganese dioxide (MnO2) under reflux conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
2-[5-(3,4-DIFLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal agent, similar to compounds like voriconazole.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-DIFLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to the breakdown of the cell membrane and ultimately the death of the fungal cell.
Comparison with Similar Compounds
Similar compounds include:
Voriconazole: An antifungal drug with a similar triazole structure.
Fluconazole: Another triazole antifungal agent, but with different substituents on the triazole ring.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
The uniqueness of 2-[5-(3,4-DIFLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-PHENYLACETAMIDE lies in its specific substituents and the resulting biological activity, which may offer advantages over existing compounds in certain applications.
Properties
Molecular Formula |
C18H13F2N5O3 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H13F2N5O3/c19-12-7-6-11(8-13(12)20)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-10-4-2-1-3-5-10/h1-8,15-16H,9H2,(H,21,26) |
InChI Key |
ROLSDRVKIWUKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Origin of Product |
United States |
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